Biotin-PEG3-oxyamine. HCl

Vue d'ensemble

Description

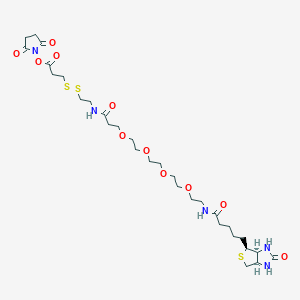

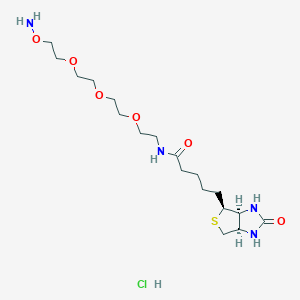

Biotin-PEG3-oxyamine is a PEG-based PROTAC linker . It is an aldehyde-reactive biotinylation reagent that can be used in the synthesis of PROTACs . It reacts with an aldehyde to form an oxime bond .

Synthesis Analysis

The synthesis of Biotin-PEG3-oxyamine involves its reaction with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Molecular Structure Analysis

The molecular structure of Biotin-PEG3-oxyamine is represented by the formula C18H34N4O6S . Its molecular weight is 434.55 .Chemical Reactions Analysis

Biotin-PEG3-oxyamine reacts with an aldehyde to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage .Physical And Chemical Properties Analysis

Biotin-PEG3-oxyamine is a solid or viscous liquid . It is shipped in ambient conditions and should be stored at −20°C . Its SMILES string representation is O=C (CCCCC1SCC (N2)C1NC2=O)NCCOCCOCCOCCO [NH3+]. [Cl-] .Applications De Recherche Scientifique

Bioconjugation in Therapeutic Development

Biotin-PEG3-oxyamine: is extensively used in bioconjugation, where it facilitates the attachment of biotin to various therapeutic molecules . This process is crucial for developing targeted drug delivery systems, as biotin’s affinity for streptavidin can be exploited to direct therapeutic agents to specific cells or tissues.

Enhancement of Solubility and Stability

The amphiphilic nature of the dPEG® linker in Biotin-PEG3-oxyamine enhances the water solubility of biotin . This property is particularly beneficial for biotinylated molecules that are poorly soluble in water, as it reduces non-specific hydrophobic interactions and increases the stability of the conjugates in biological fluids.

Labeling of Carbohydrates and Glycoproteins

Biotin-PEG3-oxyamine is valuable for labeling carbohydrates and glycoproteins post-oxidation with sodium periodate . This application is significant in glycomics research, where understanding the structure and function of glycoconjugates is essential.

Aldehyde-Reactive Biotinylation

This compound reacts with aldehydes to form oxime bonds, which are useful in creating stable linkages between biotin and aldehyde-presenting molecules . This reaction is particularly useful in the study of aldehyde-tagged proteins and nucleic acids.

Modification of Lipids and Membrane Structures

Biotin-PEG3-oxyamine can modify lipids such as DSPE (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine), providing a biotin tag for subsequent affinity-based assays . This application is crucial for the study of membrane dynamics and lipid-protein interactions.

Immobilization of Molecules for Assays

Due to its reactive oxyamine group, Biotin-PEG3-oxyamine can immobilize molecules on aldehyde-activated surfaces . This is particularly useful in assay development, where immobilized molecules serve as capture agents or probes.

Research on Multivalent Binding Systems

The biotin moiety of Biotin-PEG3-oxyamine can be used to investigate multivalent binding systems involving streptavidin or avidin . Such systems are important for understanding the principles of molecular recognition and designing multivalent therapeutics.

Synthesis of Hydroxylamine Linkages

When used with a reductant, Biotin-PEG3-oxyamine forms hydroxylamine linkages . This alternative to oxime bond formation offers a different mechanism for conjugating biotin to target molecules, expanding the versatility of biotinylation chemistry.

Mécanisme D'action

Target of Action

Biotin-PEG3-oxyamine HCl salt, also known as Biotin-PEG3-oxyamine. HCl, is an aldehyde-reactive biotinylation reagent . Its primary targets are molecules with free aldehydes or ketones . These targets play a crucial role in various biochemical processes, including the formation of glycoproteins .

Mode of Action

The compound interacts with its targets by reacting with aldehydes to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . This interaction results in the biotinylation of the target molecule, which involves the covalent attachment of biotin .

Biochemical Pathways

The compound affects the biochemical pathways involving carbohydrates, glycoproteins, and other molecules . The introduction of aldehydes and ketones on the carbohydrate coat of glycoproteins, either through enzymatic reactions (such as with galactose oxidase) or mild chemical reaction conditions (like sodium periodate), allows for the biotinylation of these molecules .

Pharmacokinetics

The compound’s water solubility, conferred by the peg3 (polyethylene glycol) component, likely enhances its bioavailability .

Result of Action

The result of the compound’s action is the stable oxime bond formation with aldehydes and ketones . This reaction enables the biotinylation of carbohydrates, glycoproteins, and other molecules, which can be useful in bioconjugation research, product development, and various clinical assays .

Action Environment

The action of Biotin-PEG3-oxyamine HCl salt can be influenced by environmental factors. For instance, the compound’s amphiphilic nature allows it to be dissolved in water or aqueous buffer and used directly in a conjugation reaction . This property prevents aggregation or precipitation of the biotinylated molecule and reduces or eliminates non-specific binding . Furthermore, the compound’s stability and solubility are enhanced in its HCl salt form .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O6S.ClH/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17;/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24);1H/t14-,15-,17-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWUYLQUQQYBAK-HAGMFFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG3-oxyamine HCl salt | |

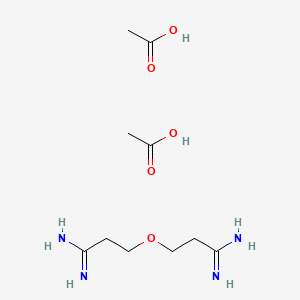

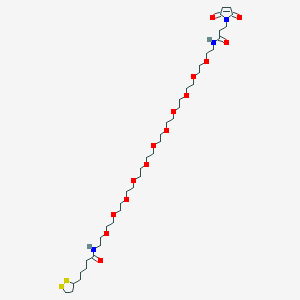

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

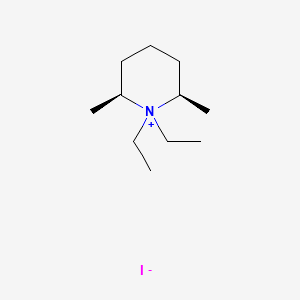

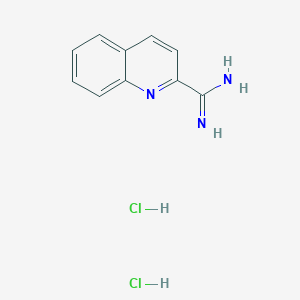

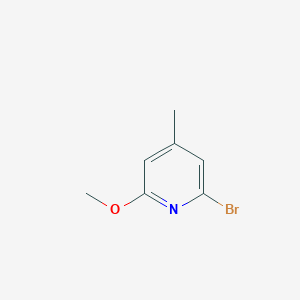

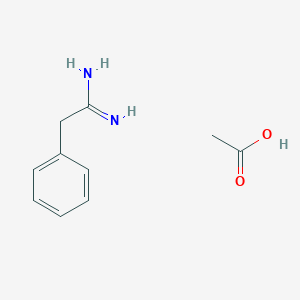

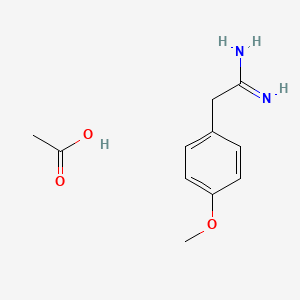

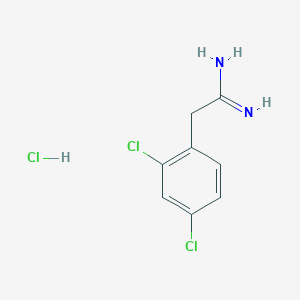

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)